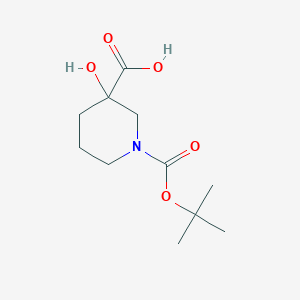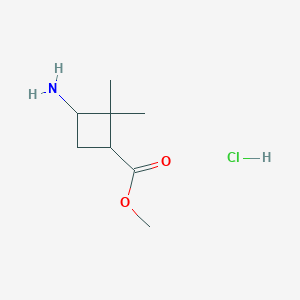![molecular formula C13H16N2O2 B1404948 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1286754-54-8](/img/structure/B1404948.png)
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
Übersicht
Beschreibung
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, also known as 2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid benzyl ester, is a chemical compound with the molecular formula C13H16N2O2 . Its molecular weight is 232.28 g/mol .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to this compound, has been reported in the literature . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . This transformation was studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.28 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Discovery and Synthesis : The compound 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane was discovered as part of the synthesis of novel neuronal nicotinic receptor (NNR) agonists. The enantiomerically pure pharmacophore was constructed through a series of reactions including intramolecular [1,3]-dipolar cycloaddition and intramolecular cyclization (Ji et al., 2005).
Metal-free Synthesis : A metal-free diastereoselective synthesis method has been reported for creating novel diaza-bicyclo[3.2.0]heptan-7-one derivatives, which can then be transformed into functionalized proline esters (Kumar et al., 2014).
Novel Derivatives Synthesis : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane and its protected precursor was achieved, allowing selective chemical addressing of the nitrogen atoms in the core structure, leading to a variety of fused azetidines (Napolitano et al., 2009).
Photochemical Studies
- UV-Mediated Decomposition : Research on the UV-mediated decomposition of diazomalonates in benzene revealed the formation of 2,6-dicarboxylate bicyclo[3.2.0]hepta-2,6-dienes, derived from cyclohepta-1,3,5-triene intermediates (Chiang & Zhu, 2017).
Structural and Physical Analysis
Asymmetric Nitrogen Analysis : The structure and properties of bicyclic cis-diaziridines, including 1,5-diazabicyclo[3.1.0]hexanes and 1,6-diazabicyclo[4.1.0]heptane, were studied using NMR, revealing insights into their conformational behavior (Shustov et al., 1985).
Physical Properties Study : A series of substituted diazepines underwent photoinduced isomerization to corresponding diazabicyclo[3.2.0]-hepta-3,6-dienes, revealing restricted rotation around the N-CO bond, analyzed through variable temperature NMR technique (Luttringer, Perol & Streith, 1975).
Eigenschaften
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-8-11-6-14-7-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUGWBVOYEPHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C2CN1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)



